molecular formula C18H24ClN3O4 B11411830 1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid

Cat. No.: B11411830
M. Wt: 381.9 g/mol
InChI Key: KBJLQLWRUVGYPN-UHFFFAOYSA-N
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Description

1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique tricyclic structure, which includes a pyridazinone ring fused with a tricyclo[3.3.1.1~3,7~]decane moiety. The presence of a carboxylic acid group and a chloro substituent further adds to its chemical diversity. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the condensation of a suitable hydrazine derivative with a diketone or ketoester.

    Introduction of the Chloro Substituent: Chlorination of the pyridazinone ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: The tricyclic structure can be constructed through cyclization reactions involving suitable precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium thiocyanate, polar aprotic solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro substituent.

    Esterification: Ester derivatives with ester functional groups.

Scientific Research Applications

1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular processes and functions.

Comparison with Similar Compounds

1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid can be compared with other similar compounds, such as:

    1-{5-chloro-4-[(2-hydroxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.

    1-{5-chloro-4-[(2-ethoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.

    1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, which may influence its acidity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

1-[5-chloro-4-(2-methoxyethylamino)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C18H24ClN3O4/c1-26-3-2-20-13-9-21-22(16(23)15(13)19)18-7-10-4-11(8-18)6-12(5-10)14(18)17(24)25/h9-12,14,20H,2-8H2,1H3,(H,24,25)

InChI Key

KBJLQLWRUVGYPN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C(=O)N(N=C1)C23CC4CC(C2)CC(C4)C3C(=O)O)Cl

Origin of Product

United States

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